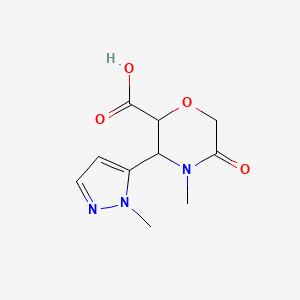
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Morpholinring, eine Pyrazoleinheit und eine Carbonsäuregruppe umfasst.
Vorbereitungsmethoden
Die Synthese von rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die Syntheseroute kann die Bildung des Morpholinrings umfassen, gefolgt von der Einführung der Pyrazolgruppe und der Carbonsäurefunktionalität. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, sind entscheidend für die Erzielung hoher Ausbeuten und Reinheit. Industrielle Produktionsverfahren können die Optimierung dieser Bedingungen beinhalten, um die Synthese zu skalieren und gleichzeitig die gewünschte Qualität des Produkts zu erhalten .
Analyse Chemischer Reaktionen
rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen, wie Ketone oder Carbonsäuren, zu den entsprechenden Alkoholen oder Aldehyden reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, häufig unter Verwendung von Reagenzien wie Halogeniden oder Nukleophilen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. .
Wissenschaftliche Forschungsanwendungen
rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Es kann als Sonde oder Ligand in biochemischen Assays dienen.
Medizin: Es hat das Potenzial als Leitverbindung für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden
Wirkmechanismus
Der Wirkmechanismus von rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die an diesen Wechselwirkungen beteiligten Pfade können komplex sein und möglicherweise weitere Forschungsarbeiten erfordern, um sie vollständig aufzuklären .
Wissenschaftliche Forschungsanwendungen
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate .
Vergleich Mit ähnlichen Verbindungen
rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamin-dihydrochlorid: Diese Verbindung hat eine ähnliche Pyrazoleinheit, unterscheidet sich jedoch in der Ringstruktur und den funktionellen Gruppen.
rac-{[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}harnstoff: Diese Verbindung enthält ebenfalls eine Pyrazolgruppe, hat aber eine andere Gesamtstruktur und funktionelle Gruppen. Die Einzigartigkeit von rac-(2R,3S)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholin-2-carbonsäure, trans liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die einzigartige Eigenschaften und Anwendungen verleihen können
Eigenschaften
Molekularformel |
C10H13N3O4 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
4-methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-12-7(14)5-17-9(10(15)16)8(12)6-3-4-11-13(6)2/h3-4,8-9H,5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KSYIFHSVKKGXKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















